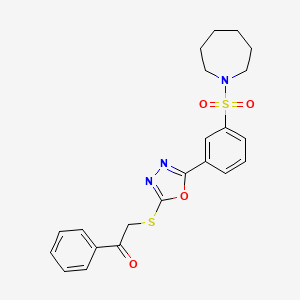
2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone” is a complex organic molecule that contains several functional groups, including an azepane ring, a phenyl group, an oxadiazole ring, and a ketone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It likely has a complex three-dimensional structure due to the presence of the azepane ring . The oxadiazole ring and the phenyl groups could contribute to the compound’s aromaticity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the ketone group might undergo reactions like reduction or condensation . The azepane ring could potentially undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfonyl and ketone groups could affect the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of derivatives similar to "2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone" involve complex chemical reactions aimed at exploring their physico-chemical properties and structural configurations. For instance, the study of regioselectivity in cyclization reactions of related compounds provides insights into their structure through spectroscopy and X-ray analysis. This is crucial for confirming the synthesized compounds' structures, which is a fundamental step in drug development and the creation of new materials with potential applications in various fields, including medicine and materials science (Perekhoda et al., 2017).
Biological Activities
Research into derivatives of "this compound" often focuses on their biological activities. These compounds have been evaluated for various biological properties, including antimicrobial, antifungal, and anticancer activities. For example, derivatives synthesized for antimicrobial evaluation have shown good yields and potential as antibacterial and antifungal agents, highlighting their importance in the search for new therapeutic agents (Prajapati & Thakur, 2014). Additionally, some derivatives have been studied for their potential anticonvulsant and muscle relaxant activities, indicating a wide range of possible pharmacological applications (Almasirad et al., 2007).
Potential Anticancer Agents
The exploration of 1,3,4-oxadiazole derivatives as anticancer agents has been an area of interest due to the promising activity displayed by these compounds against various cancer cell lines. The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents represent a significant advancement in the development of new therapeutic options for cancer treatment (Redda & Gangapuram, 2007).
Mecanismo De Acción
Direcciones Futuras
The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. For example, it could be investigated for potential biological activity given the presence of functional groups that are often found in bioactive compounds .
Propiedades
IUPAC Name |
2-[[5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c26-20(17-9-4-3-5-10-17)16-30-22-24-23-21(29-22)18-11-8-12-19(15-18)31(27,28)25-13-6-1-2-7-14-25/h3-5,8-12,15H,1-2,6-7,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCABOFOMIQPQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzo[d]thiazol-6-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2805789.png)
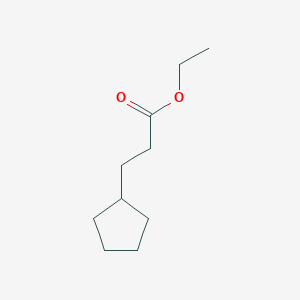
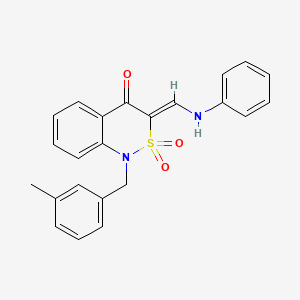
![5-Methyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2805793.png)
![4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805794.png)
![Octahydrocyclopenta[b]pyrrole hydrochloride](/img/structure/B2805795.png)
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2805797.png)
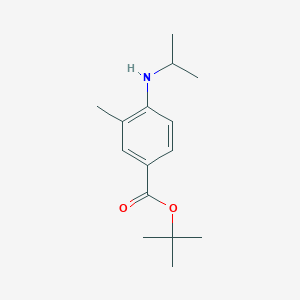
![Diethyl 2-{[(2-methoxy-2-oxoethyl)amino]methylene}malonate](/img/structure/B2805799.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2805800.png)
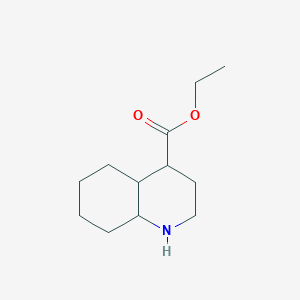
![8-(2-chloroethyl)-3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805803.png)
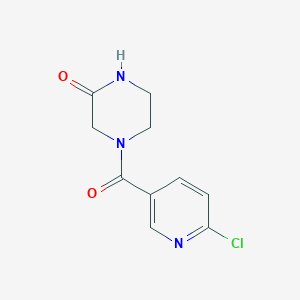
![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2805807.png)
